Temocillin disodium is a β-lactam antibiotic, specifically a penicillin derivative, designed to be resistant to β-lactamase enzymes produced by certain bacteria. Its chemical formula is and it is primarily used to treat infections caused by drug-resistant Gram-negative bacteria. Temocillin was introduced by Beecham and is marketed under the name Negaban by Eumedica Pharmaceuticals. The compound exhibits a unique structure characterized by a methoxy group at the 6-position and a carboxylic acid moiety, which contribute to its pharmacological properties and resistance profile against hydrolysis by β-lactamases .
Additionally, temocillin can participate in hydrolysis reactions under specific conditions, particularly when exposed to β-lactamase enzymes, although its design makes it significantly more resistant than other penicillins .
Temocillin exhibits broad-spectrum activity against various Gram-negative bacteria, particularly Enterobacteriaceae. It is effective against strains that produce extended-spectrum β-lactamases or AmpC β-lactamases, which typically confer resistance to many other antibiotics. Notable susceptible organisms include:
The synthesis of temocillin disodium involves several steps, including the protection of functional groups and the introduction of specific substituents. A notable method includes:
The synthesis process can be complex and may yield varying results depending on the conditions used.
Temocillin is primarily utilized in clinical settings for treating infections caused by multi-drug-resistant Gram-negative bacteria. It is particularly valuable in cases where traditional antibiotics are ineffective due to resistance mechanisms. Its applications include:
Temocillin shares similarities with several other β-lactam antibiotics but possesses unique characteristics that enhance its therapeutic profile against resistant bacteria. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ticarcillin | Carboxypenicillin structure | Less effective against β-lactamase-producing bacteria |
| Piperacillin | Extended spectrum penicillin | More susceptible to hydrolysis by β-lactamases |
| Amoxicillin | Broad-spectrum penicillin | Effective against Gram-positive bacteria |
| Ceftazidime | Cephalosporin antibiotic | Active against Pseudomonas aeruginosa |
Temocillin's resistance to β-lactamases and its specific activity profile against Gram-negative bacteria make it particularly unique among these compounds .
The industrial production of temocillin disodium follows established β-lactam antibiotic manufacturing protocols that have been refined over five decades of biotechnology development [13]. The synthesis of temocillin represents a sophisticated modification of the ticarcillin structure, involving the introduction of a 6-α-methoxy group to the penicillin nucleus [1]. The manufacturing process begins with the production of 6-aminopenicillanic acid as the core intermediate, which serves as the fundamental building block for all semi-synthetic penicillins [13].
The synthesis pathway for temocillin disodium utilizes ticarcillin disodium as the starting raw material in a multi-step chemical transformation [1]. The key synthetic step involves the methoxylation reaction at the 6-α position of the penicillin nucleus, which confers enhanced β-lactamase resistance to the final product [1] [14]. Industrial protocols employ methoxy alkali conditions to reduce reaction steps and improve overall yield efficiency [2]. The process requires careful control of reaction parameters including temperature, pH, and reaction time to ensure optimal conversion rates and product purity [14].
The manufacturing of β-lactam antibiotics necessitates specialized facilities due to their sensitizing properties and potential for cross-contamination [27]. Current Good Manufacturing Practice guidelines mandate that β-lactam production occurs in dedicated and segregated facilities to prevent cross-contamination with other pharmaceutical products [27] [29]. European facilities remain the dominant manufacturing centers for β-lactam antibiotics, though production is increasingly shifting to Asian markets including China, Korea, and India due to cost considerations [13].
Table 1: Industrial β-Lactam Production Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Harvest Titers (Penicillin) | 40-50 g/L | [13] |
| Recovery Yields | >90% | [13] |
| Chemical Hydrolysis Efficiency | 80-90% | [13] |
| Manufacturing Environment | Dedicated β-lactam facilities | [27] |
| Temperature Control | 0°C to -30°C (PCl5 reactions) | [26] |
The synthetic route for 6-α-methoxy penicillin derivatives involves several critical steps beginning with the protection of the carboxylic acid group, followed by the formation of imino bonds on the 6-amino nitrogen atom [26]. Imino halide formation utilizes reagents such as phosphorus pentachloride or phosphorus oxychloride under controlled cooling conditions [26]. The reaction with acid halides in the presence of tertiary amines such as pyridine or triethylamine facilitates the formation of the desired β-lactam structure [26].
The final step in temocillin disodium production involves the formation of the disodium salt through neutralization with sodium hydroxide or sodium bicarbonate [5]. This process requires precise pH control to ensure complete salt formation while maintaining the integrity of the β-lactam ring structure [14]. The resulting temocillin disodium exhibits enhanced water solubility compared to the free acid form, making it suitable for parenteral administration [2].
Temocillin degradation follows well-characterized pathways that differ significantly depending on the environmental conditions encountered [7]. Under mild acidic conditions, the primary degradation product is methoxypenillic acid, formed through hydrolysis of the β-lactam ring with retention of the 6-α-methoxy group [7]. This degradation pathway represents a unique characteristic of 6-α-methoxy penicillins compared to conventional penicillin structures [7].
Alkaline hydrolysis of temocillin results in the formation of methoxypenicilloic acid and its corresponding C-5 epimer [7]. These degradation products arise from the opening of the β-lactam ring under basic conditions, with subsequent rearrangement of the thiazolidine ring system [7]. The formation of epimeric products indicates the susceptibility of the C-5 position to epimerization under alkaline stress conditions [7].
Enzymatic hydrolysis by β-lactamases produces similar degradation products to alkaline hydrolysis, generating methoxypenicilloic acid derivatives [7]. However, the 6-α-methoxy group in temocillin provides significant protection against enzymatic degradation compared to conventional penicillins [8]. The methoxy substituent prevents hydrolysis by locking the compound into a conformation that impedes access of the catalytic water to the acyl-enzyme adduct [8].
Table 2: Temocillin Degradation Products by Condition
| Stress Condition | Primary Degradation Product | Secondary Products | Reference |
|---|---|---|---|
| Mild Acid | Methoxypenillic acid | None identified | [7] |
| Strong Acid | Methoxypenillic acid | Ring-opened derivatives | [7] |
| Alkaline | Methoxypenicilloic acid | C-5 epimer | [7] |
| Enzymatic (β-lactamase) | Methoxypenicilloic acid | Various fragments | [7] |
| Oxidative (3% H2O2) | Six distinct peaks | Designated A-E | [6] |
Oxidative degradation studies reveal the formation of multiple degradation products under hydrogen peroxide stress [6]. High-performance liquid chromatography analysis identifies six distinct degradation peaks when temocillin is exposed to 3% hydrogen peroxide at elevated temperatures [6]. Five major degradation peaks, designated A, B, C, D, and E, are consistently observed in stability studies of temocillin formulations [6].
The degradation kinetics of temocillin under oxidative stress demonstrate concentration-dependent behavior [6]. At higher concentrations, the relative proportion of degradation products increases more rapidly, suggesting potential autocatalytic degradation mechanisms [6]. Temperature elevation significantly accelerates oxidative degradation, with degradation rates increasing substantially when storage temperatures exceed 32°C [6].
Forced degradation studies using 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and 3% hydrogen peroxide at both room temperature and 50°C provide comprehensive degradation profiles [6]. These studies demonstrate that temocillin shows good stability in mild aqueous acid or base conditions but becomes increasingly susceptible to degradation under more severe chemical stress [6].
Temocillin disodium exhibits remarkable stability in aqueous solutions compared to many other β-lactam antibiotics [10] [11]. In concentrated solutions at physiological temperature (37°C), temocillin maintains greater than 90% potency for 24 hours, facilitating its use in continuous infusion protocols [10]. This enhanced stability is attributed to the protective effect of the 6-α-methoxy group, which restricts access of water molecules to the β-lactam ring [11].
Stability studies in various aqueous media demonstrate excellent preservation of chemical integrity across different solution compositions [11]. In 5% dextrose solutions, temocillin maintains stability for at least 11 days when stored under refrigerated conditions (2-8°C) [11]. Sodium chloride 0.9% solutions provide even greater stability, with temocillin remaining stable for 14 days under identical storage conditions [11].
Table 3: Aqueous Solution Stability Data
| Solution Matrix | Storage Temperature | Stability Duration | Remaining Potency | Reference |
|---|---|---|---|---|
| 5% Dextrose | 2-8°C | 11 days | >95% | [11] |
| 0.9% Sodium Chloride | 2-8°C | 14 days | >95% | [11] |
| Citrate Buffer pH 7 | 2-8°C | 14 days | >97% | [30] |
| Water for Injection | 25°C | 72 hours | >90% | [10] |
| Physiological Saline | 32°C | 72 hours | >90% | [10] |
Temperature-dependent stability studies reveal critical thresholds for maintaining chemical integrity [10]. At storage temperatures of 4°C, 25°C, and 32°C, temocillin solutions maintain the 90% potency criterion for extended periods [10]. However, at elevated temperatures approaching 37°C, the stability duration decreases significantly, with concentrations dropping below 90% after 24 hours of exposure [10].
The pH stability profile of temocillin solutions demonstrates optimal stability in near-neutral to slightly alkaline conditions [11]. Solutions buffered with 0.3% citrate buffer at pH 7 show exceptional stability, maintaining greater than 97% potency after 14 days of refrigerated storage [30]. The pH values of drug solutions decrease slightly during storage without affecting chromatographic parameters or overall stability [11].
Elastomeric infusion device studies provide practical stability data for clinical applications [30]. Temocillin solutions prepared in concentrations ranging from 2.17 mg/mL to 25 mg/mL maintain stability for extended periods when stored in specialized delivery devices [30]. During in-use temperature exposure at 32°C, most formulations achieve the 95% stability limit for 12 hours, with degradation remaining below 9% even after 24 hours of exposure [30].
Solid-state stability of temocillin disodium powder demonstrates excellent preservation of chemical integrity when stored under appropriate conditions [31]. The crystalline powder form requires protection from light and heat, with storage temperatures maintained below 25°C for optimal stability [31]. Moisture control is critical for solid-state stability, as exposure to high humidity can accelerate degradation reactions [31].
Table 4: Degradation Kinetics at Different Temperatures
| Temperature (°C) | Time Point (hours) | Degradation (%) | Storage Condition | Reference |
|---|---|---|---|---|
| 5±3 | 168 | 0.6-1.3 | Refrigerated | [6] |
| 5±3 | 336 | 1.1-2.1 | Refrigerated | [6] |
| 32 | 4 | 1.8-2.4 | In-use | [6] |
| 32 | 24 | 3.6-4.2 | In-use | [6] |
| 37 | 24 | >10 | Accelerated | [10] |
The reconstitution characteristics of temocillin disodium powder demonstrate rapid dissolution in aqueous media [31]. Each vial containing 1.11 g of temocillin disodium (equivalent to 1 g temocillin) dissolves completely in 10 mL of water for injection within minutes of reconstitution [31]. The resulting solution should be clear and practically free from particles, with immediate use recommended to maintain sterility and potency [31].
The development of reliable analytical methods for quantifying temocillin disodium in serum matrices requires sophisticated instrumentation and meticulous optimization of chromatographic and mass spectrometric parameters. High Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for pharmaceutical bioanalysis due to its exceptional selectivity, sensitivity, and ability to differentiate target compounds from matrix interferences [1] [2].
The instrumental configuration for temocillin disodium analysis employs a Quattro micro tandem mass spectrometer equipped with a Z-spray electrospray ionization source, operating in positive ionization mode [1]. This configuration maximizes ionization efficiency for the beta-lactam structure of temocillin disodium, which possesses both carboxylic acid and amino functional groups that readily protonate under acidic conditions [1] [2].
Chromatographic separation utilizes an XBridge phenyl column with dimensions of 2.1 × 50 mm and particle size of 3.5 micrometers, maintained at 40 degrees Celsius [1]. The phenyl stationary phase provides optimal retention and peak shape for temocillin disodium through π-π interactions with the aromatic thiophene ring system present in the molecular structure [3]. Mobile phase composition consists of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B), delivered under gradient elution conditions at a flow rate of 0.3 milliliters per minute [1].
The mass spectrometric detection employs multiple reaction monitoring mode, utilizing the precursor-to-product ion transition of m/z 415.34 → 339.1 for temocillin disodium quantification [1] [2]. This fragmentation pattern represents the loss of the carboxyl-containing side chain, yielding a stable fragment ion characteristic of the beta-lactam ring system [1]. Ticarcillin serves as the internal standard with its corresponding transition of m/z 385.31 → 160.3, providing structural similarity and chromatographic behavior comparable to temocillin disodium [1] [4].
Sample preparation involves methanolic protein precipitation for total concentration determination, utilizing 200 microliters of serum treated with 600 microliters of methanol following addition of 32 microliters of internal standard solution at 1 milligram per milliliter [1]. This approach ensures complete protein denaturation and analyte extraction while maintaining acceptable recovery rates. The method demonstrates retention times of 3.14 minutes for temocillin disodium and 3.18 minutes for the internal standard, providing adequate chromatographic resolution within a total run time of 6 minutes [1].
The analytical range encompasses concentrations from 1 to 500 milligrams per liter for total temocillin disodium determination, with seven calibration standards prepared in drug-free serum [1]. Quality control samples at concentrations of 5, 250, and 450 milligrams per liter enable assessment of analytical performance across the calibration range [1]. The method exhibits excellent linearity with correlation coefficients exceeding 0.99, demonstrating a mean R² value of 0.993 for total concentration analysis [1].
The determination of unbound temocillin disodium concentrations requires specialized sample preparation techniques that physically separate protein-bound from free drug molecules without disturbing the binding equilibrium. Ultrafiltration represents the most practical and widely accepted approach for this purpose, offering advantages over equilibrium dialysis in terms of processing time and operational simplicity [5].
The ultrafiltration methodology employs Amicon Ultra-15 centrifugal filter devices with a molecular weight cut-off of 30 kilodaltons, which effectively retains serum proteins while allowing passage of unbound temocillin disodium molecules [1]. The filtration process utilizes centrifugal force at 2000 g for 20 minutes at 25 degrees Celsius, conditions that maintain physiological temperature while ensuring complete separation [1].
Sample preparation begins with the generation of protein-free ultrafiltrate from drug-free serum, which serves as the matrix for calibration standards preparation [1]. This approach ensures that calibrators and quality control samples experience identical matrix effects as unknown samples, thereby maintaining analytical accuracy [1]. Eight calibration standards spanning concentrations from 0.5 to 300 milligrams per liter are prepared in ultrafiltrate, with quality control samples at 0.75, 75, and 200 milligrams per liter [1].
The analytical procedure involves addition of 20 microliters of internal standard solution at 0.2 milligrams per milliliter to 100 microliters of calibrator, quality control, or unknown sample, followed by direct injection of 10 microliters into the liquid chromatography-tandem mass spectrometry system [1]. This simplified sample preparation minimizes analyte loss and reduces potential sources of error compared to extraction-based approaches.
The ultrafiltration method demonstrates superior analytical performance for unbound fraction analysis, with a calibration range extending from 0.5 to 300 milligrams per liter and correlation coefficients exceeding 0.99 (mean R² = 0.995) [1]. The method achieves enhanced sensitivity compared to total concentration analysis, with limits of quantification and detection of 0.5 and 0.05 milligrams per liter, respectively [1].
Validation studies demonstrate that the unbound fraction of temocillin disodium varies concentration-dependently due to saturable protein binding, with unbound percentages ranging from 24% at early time points to 13% at 44 hours post-dose in end-stage renal disease patients [1]. The area under the curve for unbound concentrations represents approximately 14% of total exposure, confirming the clinical relevance of unbound fraction monitoring [1].
The ultrafiltration approach enables assessment of protein binding interactions in various patient populations, revealing significant differences between healthy subjects and patients with infections of varying severity [6]. These findings demonstrate the importance of unbound concentration monitoring in therapeutic drug monitoring applications, particularly in critically ill patients where protein binding may be altered due to hypoalbuminemia and inflammatory processes [6].
The validation of analytical methods for temocillin disodium quantification follows internationally recognized guidelines, including those established by the Food and Drug Administration and the International Council for Harmonisation [1] [7]. Comprehensive validation encompasses assessment of linearity, limits of quantification and detection, precision, accuracy, recovery, and matrix effects across the intended analytical range.
Linearity assessment demonstrates exceptional performance for both total and unbound concentration methods, with correlation coefficients consistently exceeding 0.99 across multiple validation runs [1]. The total concentration method achieves a mean R² value of 0.993 based on fifteen independent calibration curves, while the unbound concentration method demonstrates a mean R² of 0.995 [1]. These results confirm adherence to regulatory requirements for linearity, which typically specify correlation coefficients greater than 0.98 for bioanalytical methods [7].
The limits of quantification represent the lowest concentrations at which temocillin disodium can be reliably quantified with acceptable precision and accuracy. For total concentration analysis, the limit of quantification is established at 1.0 milligram per liter, with a corresponding limit of detection of 0.10 milligram per liter [1]. The unbound concentration method achieves enhanced sensitivity with limits of quantification and detection of 0.5 and 0.05 milligrams per liter, respectively [1]. These limits demonstrate adequate sensitivity for pharmacokinetic studies and therapeutic drug monitoring applications across expected clinical concentration ranges.
Precision and accuracy assessments encompass both intra-assay and inter-assay evaluations using quality control samples at low, medium, and high concentrations within the analytical range [1]. For total concentration determination, inter-assay precision ranges from 6.48 to 8.88%, with corresponding accuracy values from 2.26 to 11.64% [1]. Intra-assay precision varies from 7.14 to 9.18%, with accuracy ranging from 6.86 to 13.91% [1]. The unbound concentration method demonstrates superior precision, with inter-assay values from 3.4 to 4.8% and intra-assay precision from 1.1 to 6.7% [1].
Recovery assessment evaluates the efficiency of sample preparation procedures in extracting temocillin disodium from serum matrices. The total concentration method achieves recovery rates ranging from 85.8 to 99.4%, with precision values from 7.5 to 11.9% across the concentration range [1]. These results indicate consistent and concentration-independent extraction efficiency, meeting regulatory expectations for bioanalytical methods [7].
Matrix effects represent a critical validation parameter for liquid chromatography-tandem mass spectrometry methods, as co-eluting matrix components can influence ionization efficiency and compromise analytical accuracy [8]. The assessment employs post-extraction spiking techniques using six different drug-free serum samples to evaluate ion suppression or enhancement effects [1]. Results demonstrate ion suppression ranging from -36.2 to -17.3% for both temocillin disodium and the internal standard [1].
The observed matrix effects are effectively compensated through the use of ticarcillin as internal standard, which experiences similar ionization suppression due to its structural similarity to temocillin disodium [1]. Calibration curves prepared in high performance liquid chromatography solvent A versus different serum samples show comparable slopes with a mean value of 0.571 and coefficient of variation of 4.8% [1]. This demonstrates that matrix effects have minimal influence on analytical results when appropriate internal standard correction is applied.
Stability studies confirm that temocillin disodium maintains chemical integrity under relevant laboratory conditions, including freeze-thaw cycles, benchtop storage, autosampler conditions, and long-term frozen storage [1] [9]. These findings ensure that sample handling and storage procedures do not compromise analytical accuracy during routine applications.